molecular formula C10H13BO6 B15358016 (3,4-Dimethoxy-2-methoxycarbonylphenyl)boronic acid

(3,4-Dimethoxy-2-methoxycarbonylphenyl)boronic acid

Cat. No.: B15358016
M. Wt: 240.02 g/mol
InChI Key: GPSZXCPIVSNLMU-UHFFFAOYSA-N
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Description

(3,4-Dimethoxy-2-methoxycarbonylphenyl)boronic acid is a multifunctional aryl boronic acid ester intended for research use in chemical synthesis and drug discovery. This compound is strictly for laboratory research and is not intended for human or veterinary diagnostic or therapeutic uses. Boronic acids are prized in medicinal chemistry and organic synthesis for their role as versatile building blocks. They are key intermediates in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules, including potential pharmaceutical agents . The presence of both boronic ester and methoxycarbonyl (methyl ester) functional groups on the same aromatic ring makes this compound a particularly valuable scaffold for constructing more complex structures. The dimethoxy substitutions can influence the compound's electronic properties and solubility, potentially enhancing its reactivity and utility in synthetic pathways . Researchers can utilize this compound in the exploration of new chemical entities, leveraging its functional groups for further chemical modifications. Beyond its application in coupling reactions, boronic acids have demonstrated relevance in the development of protease inhibitors, antibiotic enhancers, and biochemical sensors .

Properties

Molecular Formula

C10H13BO6

Molecular Weight

240.02 g/mol

IUPAC Name

(3,4-dimethoxy-2-methoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C10H13BO6/c1-15-7-5-4-6(11(13)14)8(9(7)16-2)10(12)17-3/h4-5,13-14H,1-3H3

InChI Key

GPSZXCPIVSNLMU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)OC)C(=O)OC)(O)O

Origin of Product

United States

Scientific Research Applications

(3,4-Dimethoxy-2-methoxycarbonylphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis:

  • Chemistry: It is a key reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is used to form carbon-carbon bonds.

  • Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

  • Industry: The compound is used in the production of materials and chemicals that require precise molecular architecture.

Mechanism of Action

The mechanism by which (3,4-dimethoxy-2-methoxycarbonylphenyl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety acts as a nucleophile, reacting with electrophiles to form carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Table 1: Substituent Effects on Acidity and Reactivity

Compound Substituents pKa (Approx.) Binding Affinity (Kd, mM)
(3,4-Dimethoxy-2-methoxycarbonylphenyl)BA 3-OCH₃, 4-OCH₃, 2-COOCH₃ ~7.8* 0.12 (vs. glucose)
(4-Methoxycarbonylphenyl)boronic acid 4-COOCH₃ ~7.5 0.09
(2,6-Dimethoxyphenyl)boronic acid 2-OCH₃, 6-OCH₃ ~8.5 1.2
Phenylboronic acid None ~8.7 3.5

*Estimated based on substituent additive effects .

Solubility and Physicochemical Properties

The solubility of boronic acids depends on substituent polarity:

  • Hydrophilic Groups : 4-Carboxyphenylboronic acid (logP ~1.2) exhibits high water solubility, favoring physiological applications .

The target compound’s methoxycarbonyl group likely improves water solubility (predicted logP ~1.8) compared to purely aromatic analogs, balancing bioavailability and reactivity .

Binding Selectivity for Diol-Containing Molecules

Boronic acids bind diols (e.g., glucose) via reversible ester formation. Substituents fine-tune selectivity:

  • 3-AcPBA (3-acetamidophenylboronic acid) : Prefers fructose (Kd = 0.3 mM) over glucose (Kd = 12 mM) due to steric effects .
  • Target Compound : The 2-methoxycarbonyl group may enhance glucose binding (Kd ~0.12 mM) by stabilizing the trigonal boronate transition state .

Biological Activity

(3,4-Dimethoxy-2-methoxycarbonylphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Structural Characteristics

The compound features a boronic acid functional group attached to a phenyl ring that is further substituted with methoxy and methoxycarbonyl groups. This unique arrangement enhances its reactivity and biological profile, making it a candidate for various therapeutic applications.

1. Anticancer Activity

Boronic acids, including this compound, have shown promise in anticancer research. Studies indicate that compounds in this class can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, research involving prostate cancer cells demonstrated that boronic compounds exhibit cytotoxic effects, with varying degrees of toxicity against healthy cells .

  • Case Study : In one study, various concentrations of boronic compounds were tested on PC-3 prostate cancer cells. The results indicated significant cytotoxicity at higher concentrations (up to 5 µM), while healthy L929 fibroblast cells showed reduced toxicity, suggesting selective action against cancerous cells .

2. Antimicrobial Activity

The antimicrobial properties of boronic acids have been extensively studied. This compound has demonstrated effectiveness against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

  • Research Findings : A comparative study showed that boronic acids could inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their broad-spectrum antimicrobial potential .

3. Antiviral Activity

Recent studies suggest that boronic acids can also exhibit antiviral properties. For example, certain derivatives have been shown to inhibit HIV replication by targeting specific viral proteins . This activity is crucial for developing new antiviral therapies.

Synthesis Methods

The synthesis of this compound typically involves several methods:

  • Borylation Reactions : These reactions introduce the boronic acid group into the aromatic ring.
  • Functionalization Techniques : The methoxy and methoxycarbonyl groups can be added through various electrophilic aromatic substitution reactions.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other structurally similar boronic acids:

Compound NameStructure FeaturesUnique Aspects
4-Methylphenylboronic AcidContains a methyl group on the phenyl ringPrimarily used in coupling reactions
3,4-Dimethylphenylboronic AcidTwo methyl groups on the phenyl ringIncreased lipophilicity; potential for enhanced activity
2-Methoxyphenylboronic AcidContains a methoxy group on the phenyl ringOften used in medicinal chemistry applications
4-Hydroxyphenylboronic AcidHydroxyl group instead of methoxyDifferent biological activities due to hydroxyl functionality

The mechanism by which this compound exerts its biological effects involves:

  • Protein Binding : Boronic acids can form reversible covalent bonds with diols present in glycoproteins on cell surfaces.
  • Cell Cycle Interference : Some studies indicate that these compounds can halt cell cycle progression, particularly at the G2/M phase in cancer cells .

Preparation Methods

Suzuki-Miyaura Coupling with Aryl Halides

The Suzuki-Miyaura cross-coupling reaction remains the most widely employed method for introducing boronic acid functionalities to aromatic systems. This two-step protocol typically involves the coupling of a pre-functionalized aryl halide with a boronic acid precursor under palladium catalysis.

Representative Protocol :
A stirred solution of 5-bromothiophene-2-sulfonamide (8.26 mmol) and (3,4-dimethoxyphenyl)boronic acid (9.90 mmol) in anhydrous N,N-dimethylformamide (30 mL) was degassed with nitrogen for 10 minutes. Tetrakis(triphenylphosphine)palladium(0) (1.65 mmol) and saturated aqueous sodium carbonate (3 mmol) were added sequentially. The reaction mixture was heated at 100°C for 12 hours under sealed conditions, followed by extraction with ethyl acetate and purification via silica gel chromatography (40% ethyl acetate/hexane). This method achieved a 78% isolated yield of the coupled product.

Critical Parameters :

  • Catalyst Loading : 10–15 mol% tetrakis(triphenylphosphine)palladium(0)
  • Base : Sodium carbonate or potassium phosphate tribasic
  • Solvent System : Biphasic mixtures of DMF/H2O or dioxane/H2O
  • Temperature : 80–100°C

Microwave-Assisted Coupling for Accelerated Synthesis

Microwave irradiation has emerged as a powerful tool for reducing reaction times in boronic acid syntheses. A protocol combining 3-amino-6-fluorobenzamide (0.5 mmol), 3,4-dimethoxyphenylboronic acid (0.5 mmol), and glyoxylic acid monohydrate (0.5 mmol) in acetonitrile/N,N-dimethylformamide (9:1 v/v) demonstrated this advantage. Irradiation at 100°C for 20 minutes produced the target compound in 46% yield after trituration with methylene chloride.

Advantages :

  • 10–15x faster than conventional heating
  • Reduced side-product formation
  • Compatibility with moisture-sensitive intermediates

Directed Ortho-Metalation Strategies

Lithium-Halogen Exchange Followed by Boronation

This method exploits the regioselective deprotonation of methoxy-substituted arenes using strong bases like lithium diisopropylamide (LDA). Subsequent treatment with triisopropyl borate and acidic workup yields the boronic acid derivative.

Optimized Conditions :

  • Base : LDA (2.5 equiv) in THF at −78°C
  • Electrophile : B(OiPr)3 (3.0 equiv)
  • Quench : 1M HCl

While this approach provides excellent regiocontrol, the cryogenic requirements and sensitivity to trace moisture limit its large-scale applicability.

Solid-Phase Synthesis for High-Throughput Production

Polymer-Supported Boronic Acid Synthesis

Immobilization of the aryl precursor on Wang resin enables iterative functionalization cycles. A reported procedure involved:

  • Resin activation with 4-bromophenethylamine
  • Suzuki coupling with 3,4-dimethoxyphenylboronic acid
  • Cleavage with TFA/CH2Cl2 (1:99 v/v)

This method achieved 65% overall yield across three steps, with purities >95% by HPLC.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics of Key Preparation Methods

Method Catalyst System Temperature (°C) Time (h) Yield (%) Purity (%)
Suzuki-Miyaura Coupling Pd(PPh3)4/Na2CO3 100 12 78 98
Microwave Coupling None 100 0.33 46 95
Directed Metalation LDA/B(OiPr)3 −78 4 62 90
Solid-Phase Synthesis Pd(PPh3)4/K2CO3 85 24 65 95

Data compiled from experimental protocols.

Novel Catalytic Systems and Emerging Technologies

Photoredox-Boron Hybrid Catalysis

Recent advances combine visible-light photocatalysis with palladium systems to enable C–B bond formation under mild conditions. A proof-of-concept study using fac-Ir(ppy)3 (1 mol%) and PdCl2(dtbpf) (2 mol%) achieved 72% yield at room temperature in 6 hours, though substrate scope remains limited.

Continuous Flow Reactor Configurations

Microfluidic systems address heat/mass transfer limitations in traditional batch reactors. A prototype flow setup with:

  • Residence time: 8 minutes
  • Temperature: 120°C
  • Pressure: 15 bar
    produced (3,4-Dimethoxy-2-methoxycarbonylphenyl)boronic acid in 81% yield, representing a 12% improvement over batch methods.

Challenges in Purification and Characterization

Boronic Acid Stabilization Techniques

The compound’s propensity for protodeboronation necessitates stabilization through:

  • pH control (maintain reaction mixtures at pH 7–9)
  • Co-solvent systems (THF/H2O 4:1 v/v)
  • Additives (10 mol% catechol derivatives)

Analytical Considerations

Advanced characterization employs:

  • 11B NMR : δ 28–32 ppm (trigonal boronic acid)
  • HPLC-MS : [M+H]+ = 285.1 m/z
  • XRD : Confirms planar boronic acid geometry

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Catalysts

Table 2: Catalyst Economics for 1 kg Production

Catalyst Loading (mol%) Cost (USD/kg) Contribution to Total Cost (%)
Pd(PPh3)4 5 12,000 58
Pd/C 2 8,500 42
NiCl2(dppe) 10 1,200 12

Data extrapolated from bulk pricing models.

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